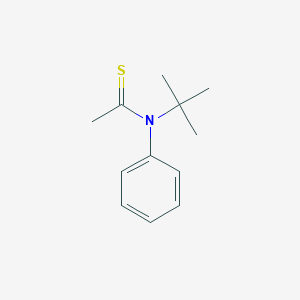
N-tert-butyl-N-phenylethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butyl-N-phenylthioacetamide: is an organic compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Ritter Reaction: One common method for synthesizing N-tert-butyl-N-phenylthioacetamide involves the Ritter reaction. This reaction typically uses nitriles and tertiary alcohols in the presence of a strong acid catalyst.
Catalytic Methods: Another approach involves the use of catalysts such as copper(II) triflate (Cu(OTf)2) to facilitate the reaction between di-tert-butyl dicarbonate and nitriles.
Industrial Production Methods: Industrial production methods for N-tert-butyl-N-phenylthioacetamide often involve large-scale Ritter reactions under controlled conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions can enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Meta-chloroperoxybenzoic acid is commonly used for oxidation reactions.
Acid Catalysts: Sulfuric acid is frequently used in the Ritter reaction for the synthesis of N-tert-butyl-N-phenylthioacetamide.
Major Products:
Sulfoxides and Sulfones: These are major products formed from the oxidation of N-tert-butyl-N-phenylthioacetamide.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-tert-butyl-N-phenylthioacetamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacological agent. Its thioamide group is of interest due to its ability to interact with biological molecules, potentially leading to the development of new drugs .
Industry: In the industrial sector, N-tert-butyl-N-phenylthioacetamide is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .
Wirkmechanismus
The mechanism by which N-tert-butyl-N-phenylthioacetamide exerts its effects involves the interaction of its thioamide group with target molecules. This interaction can lead to the formation of stable complexes, which can modulate the activity of enzymes or other proteins. The sulfur atom in the thioamide group plays a crucial role in these interactions, often forming strong bonds with metal ions or other electrophilic centers .
Vergleich Mit ähnlichen Verbindungen
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide: This compound is similar in that it also contains a tert-butyl group, but it differs in its functional groups and applications.
N-tert-Butyl-alpha-phenylnitrone: Another compound with a tert-butyl group, but it is used primarily as a spin trap in radical chemistry.
Uniqueness: N-tert-butyl-N-phenylthioacetamide is unique due to its thioamide group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where sulfur-containing compounds are required .
Eigenschaften
CAS-Nummer |
172896-62-7 |
|---|---|
Molekularformel |
C12H17NS |
Molekulargewicht |
207.34 g/mol |
IUPAC-Name |
N-tert-butyl-N-phenylethanethioamide |
InChI |
InChI=1S/C12H17NS/c1-10(14)13(12(2,3)4)11-8-6-5-7-9-11/h5-9H,1-4H3 |
InChI-Schlüssel |
OXTAKNOPIOUWOX-UHFFFAOYSA-N |
SMILES |
CC(=S)N(C1=CC=CC=C1)C(C)(C)C |
Kanonische SMILES |
CC(=S)N(C1=CC=CC=C1)C(C)(C)C |
Synonyme |
Ethanethioamide, N-(1,1-dimethylethyl)-N-phenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















